molecular formula C16H15N7O2 B2435445 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 2034416-39-0

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2435445
CAS No.: 2034416-39-0
M. Wt: 337.343
InChI Key: MIKSBQXGNXYZMW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a part of a series of bivalent bromodomain and extraterminal inhibitors . These compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa) .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds with [1,2,4]triazolo[4,3-b]pyridazine frameworks have been investigated for their antitumor and antimicrobial properties. For example, certain enaminones used as building blocks for synthesizing substituted pyrazoles exhibited cytotoxic effects against human breast and liver carcinoma cell lines, showcasing potential antitumor activities comparable to those of 5-fluorouracil. Additionally, antimicrobial activities of these compounds were evaluated, indicating their potential in addressing microbial infections (S. Riyadh, 2011).

Synthetic Utility in Heterocyclic Chemistry

The [1,2,4]triazolo[4,3-b]pyridazine moiety serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds of medicinal interest. These include various nitrogen-containing heterocycles like triazoles, pyridazines, and triazines, which play a crucial role in developing new therapeutic agents. The synthetic strategies employed highlight the importance of these frameworks in constructing complex molecules with potential pharmacological activities (M. Abdel-Megid, 2021).

Insecticidal Activities

N-heterocycle derivatives containing the [1,2,4]triazolo[4,3-b]pyridazine core have been evaluated for their insecticidal activities, particularly against Culex pipiens larvae. The research demonstrates the potential of these compounds in developing new insecticides that could be integrated into pest management programs, addressing the need for novel agents to control insect pests in agricultural and public health contexts (S. K. Ramadan et al., 2022).

Antioxidant Properties

Exploration of [1,2,4]triazolo[4,3-b]pyridazine derivatives for their antioxidant properties has been conducted, underscoring the potential of these compounds in mitigating oxidative stress, which is implicated in various diseases. The antioxidant activity of these molecules could pave the way for their application in developing therapeutic agents aimed at combating oxidative damage (R. M. Shakir et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and its homolog is found in Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial drugs.

Mode of Action

It is known that the compound interacts with its target, the zipa protein, and potentially inhibits its function . This could lead to disruption of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria.

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth and proliferation. By targeting and inhibiting the function of the ZipA protein, the compound could disrupt bacterial cell division, leading to cell death .

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c1-22-11-6-4-3-5-10(11)15(21-22)16(24)17-9-13-19-18-12-7-8-14(25-2)20-23(12)13/h3-8H,9H2,1-2H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKSBQXGNXYZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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